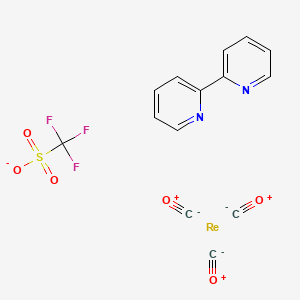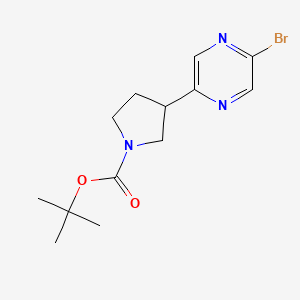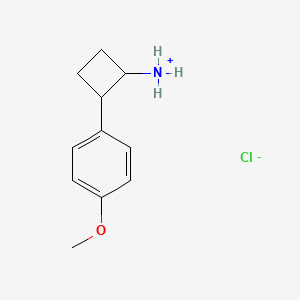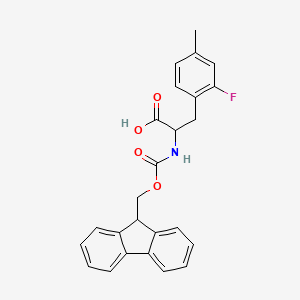![molecular formula C28H39ClN6O6 B12303550 N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide](/img/structure/B12303550.png)
N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mc-Val-Cit-PAB-Cl is a cleavable linker used in the construction of antibody-drug conjugates (ADCs). This compound is particularly significant in the field of targeted cancer therapy, where it facilitates the delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Mc-Val-Cit-PAB-Cl involves multiple steps, starting with the preparation of the Val-Cit dipeptide motifThe reaction conditions typically involve the use of organic solvents and specific catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of Mc-Val-Cit-PAB-Cl is scaled up using automated synthesis equipment. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical applications .
化学反応の分析
Types of Reactions: Mc-Val-Cit-PAB-Cl primarily undergoes cleavage reactions, particularly in the presence of specific enzymes like cathepsin B. This cleavage releases the cytotoxic payload attached to the antibody, enabling targeted drug delivery .
Common Reagents and Conditions: The cleavage of Mc-Val-Cit-PAB-Cl is facilitated by the presence of cathepsin B and related enzymes, which are abundant in the lysosomes of cancer cells. The reaction conditions typically involve a slightly acidic pH, which is optimal for enzyme activity .
Major Products Formed: The primary product formed from the cleavage of Mc-Val-Cit-PAB-Cl is the active cytotoxic drug, which is released inside the target cancer cells. This targeted release minimizes systemic toxicity and enhances the therapeutic efficacy of the drug .
科学的研究の応用
Mc-Val-Cit-PAB-Cl is extensively used in the development of antibody-drug conjugates (ADCs) for cancer therapy. Its ability to facilitate targeted drug delivery makes it a valuable tool in both preclinical and clinical research. The compound is also used in studies exploring the mechanisms of drug resistance and the optimization of ADC design .
作用機序
The mechanism of action of Mc-Val-Cit-PAB-Cl involves its cleavage by cathepsin B and related enzymes in the lysosomes of cancer cells. This cleavage releases the attached cytotoxic drug, which then exerts its effects by disrupting the microtubule network within the cancer cells, leading to cell death .
類似化合物との比較
Similar Compounds:
- Val-Cit-PABC
- Gly-Phe-Leu-Gly
- Succinic anhydride
- EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester)
- DSS Crosslinker
Uniqueness: Mc-Val-Cit-PAB-Cl stands out due to its high specificity and efficiency in drug delivery. Its cleavable nature ensures that the cytotoxic drug is released only in the presence of specific enzymes, reducing off-target effects and enhancing therapeutic outcomes .
特性
分子式 |
C28H39ClN6O6 |
|---|---|
分子量 |
591.1 g/mol |
IUPAC名 |
N-[1-[[5-(carbamoylamino)-1-[4-(chloromethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C28H39ClN6O6/c1-18(2)25(34-22(36)8-4-3-5-16-35-23(37)13-14-24(35)38)27(40)33-21(7-6-15-31-28(30)41)26(39)32-20-11-9-19(17-29)10-12-20/h9-14,18,21,25H,3-8,15-17H2,1-2H3,(H,32,39)(H,33,40)(H,34,36)(H3,30,31,41) |
InChIキー |
TUMQZNBKSWFFAZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate](/img/structure/B12303467.png)
![tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B12303472.png)


![17-(5,6-Dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12303510.png)

![(2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12303524.png)
![28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B12303525.png)

![3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride](/img/structure/B12303535.png)

![rac-(1R,3S)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis](/img/structure/B12303543.png)
![Ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate](/img/structure/B12303546.png)
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione](/img/structure/B12303555.png)
